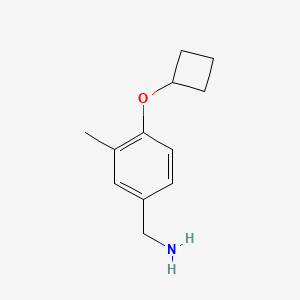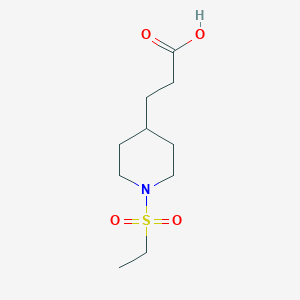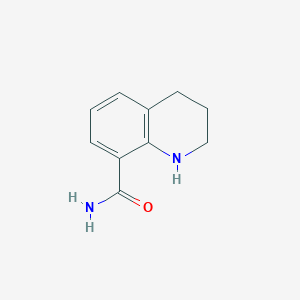![molecular formula C13H8ClIN2O2S B1399114 4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1196507-56-8](/img/structure/B1399114.png)
4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Descripción general
Descripción
The compound “4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic molecule. It contains a pyrrolopyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring . The molecule is substituted with a phenylsulfonyl group, a chlorine atom, and an iodine atom .
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic acid-based linkages . These linkages are known for their quick exchange kinetics and the possibility of easy application in various polymer systems . The Suzuki–Miyaura cross-coupling reaction is a common method used in the formation of carbon-carbon bonds in these types of compounds . This reaction is known for its mild and functional group tolerant reaction conditions .Molecular Structure Analysis
The molecular structure of “4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is characterized by a pyrrolopyridine core with a phenylsulfonyl group, a chlorine atom, and an iodine atom as substituents .Chemical Reactions Analysis
The Suzuki–Miyaura cross-coupling reaction is a key reaction involved in the chemical reactions of this compound . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .Aplicaciones Científicas De Investigación
Crystallography
- The crystal structure of a related compound, 4-chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, demonstrates significant π–π interactions and a three-dimensional network stabilized by these interactions. This study contributes to understanding the molecular packing and interactions in similar compounds (Selig, Schollmeyer, Albrecht, & Laufer, 2009).
Organic Chemistry
- A palladium-catalyzed decarboxylative Suzuki coupling has been used to synthesize a series of 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines, demonstrating the versatility of this compound in creating diverse molecular structures (Suresh, Suresh, Muthusubramanian, Kumaran, & Manickam, 2013).
- Synthesis of 4-alkynylpyrrolo[2,3-d]pyrimidines via palladium-catalyzed cross-coupling reactions explores the potential for creating complex heterocyclic compounds, highlighting the role of similar pyrrolopyridine structures in organic synthesis (Tumkevičius & Masevičius, 2007).
Medicinal Chemistry
- A study on the synthesis and Quantitative Structure-Activity Relationship (QSAR) of various 4,5-diarylpyrroles, including similar pyrrolopyridines, has provided insights into the anti-inflammatory properties and the molecular features influencing biological activity (Wilkerson et al., 1994).
Additional Applications
- The compound has been utilized in the synthesis of 4-substituted and 2,4-disubstituted pyrrolo[2,3-d]pyrimidines with potential antiviral activities. This highlights its role in developing therapeutic agents (Saxena et al., 1988).
- In a study focused on the synthesis of 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine, the compound's synthetic utility and the impact of electron-withdrawing groups on its reactivity were investigated, further expanding its potential in organic synthesis (Ranjbar‐Karimi & Poorfreidoni, 2017).
Direcciones Futuras
The future directions for research on “4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” and similar compounds could involve the development of novel materials that show a longer lifetime and that can be easily recycled . This could be achieved by the incorporation of dynamic covalent bonds into the polymer structure .
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-4-chloro-5-iodopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIN2O2S/c14-12-10-6-7-17(13(10)16-8-11(12)15)20(18,19)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWPLQTVHINTNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

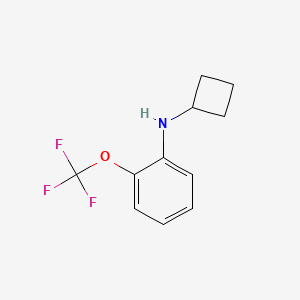
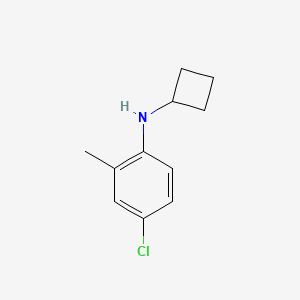
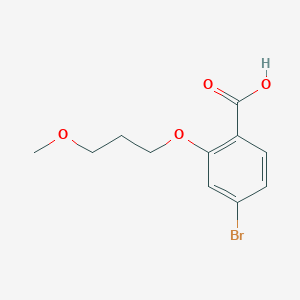
![Ethyl 2-[methyl(pyridin-4-yl)amino]acetate](/img/structure/B1399036.png)
![[(2-Chloropyridin-4-yl)methyl]diethylamine](/img/structure/B1399039.png)
![3-Bromo-4-[(oxan-4-yl)methoxy]aniline](/img/structure/B1399042.png)
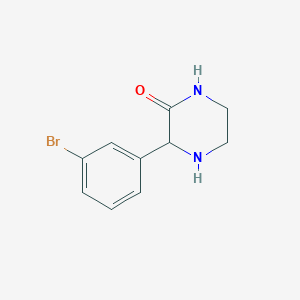
![[1-(4-Bromophenyl)ethyl][(oxan-4-yl)methyl]amine](/img/structure/B1399044.png)
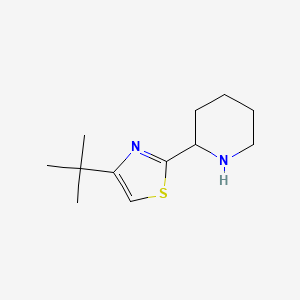
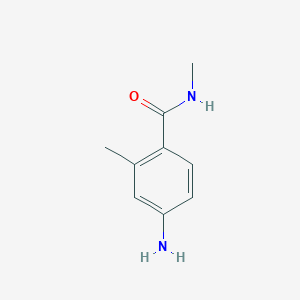
![{1-[(Thiophen-3-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1399047.png)
